molecular formula C5H2ClN3S B8629086 5-Chloro-[1,2,5]thiadiazolo[3,4-b]pyridine

5-Chloro-[1,2,5]thiadiazolo[3,4-b]pyridine

Cat. No. B8629086
M. Wt: 171.61 g/mol
InChI Key: HKRVGZDCVOZOJM-UHFFFAOYSA-N
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Patent
US08344144B2

Procedure details

6-Chloropyridine-2,3-diamine (Example 23, Step 1) (150 mg, 1.045 mmol) was taken-up in dioxane (21.0 ml) under argon at room temperature. Thionyl chloride (686 μl, 9.40 mmol) was added dropwise over 15 minutes. The mixture was then stirred at 75° C. for 24 hours. The reaction was quenched with water and extracted three times with ethyl acetate. All organic layers were combined, dried over anhydrous magnesium sulfate, and concentrated. The resulting crude product was purified by silica gel chromatography (0-65% ethyl acetate/hexanes) to afford 5-chloro[1,2,5]thiadiazolo[3,4-b]pyridine. LRMS (APCI) calc'd for (C5H3ClN3S) [M+H]+, 172. found 172.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
686 μL
Type
reactant
Reaction Step Two
Quantity
21 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([NH2:9])=[CH:4][CH:3]=1.[S:10](Cl)(Cl)=O>O1CCOCC1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[C:6](=[N:8][S:10][N:9]=2)[N:7]=1

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
ClC1=CC=C(C(=N1)N)N
Step Two
Name
Quantity
686 μL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
21 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred at 75° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting crude product was purified by silica gel chromatography (0-65% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC=1C=CC=2C(N1)=NSN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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